

Deflazacort Impurity C: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Deflazacort Impurity C

Cat. No.: B15289934

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This technical guide provides an in-depth analysis of **Deflazacort Impurity C**, a critical reference standard for researchers, scientists, and professionals in drug development and quality control. This document outlines its fundamental molecular characteristics, analytical methodologies for its detection, and relevant biological context.

Core Data Summary

Deflazacort Impurity C is a known impurity of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressant properties.^[1] Accurate identification and quantification of this impurity are essential for ensuring the purity, safety, and efficacy of the active pharmaceutical ingredient (API). The core quantitative data for **Deflazacort Impurity C** are summarized in the table below.

Parameter	Value	Source
Molecular Formula	C27H33NO7	[1][2][3]
Molecular Weight	483.55 g/mol	[1][2][3]
CAS Number	710951-92-1	[2][3]
Appearance	White to off-white solid	[1]
Purity	>95%	[1]
Melting Point	211-214 °C	[1]
Boiling Point	598.7±50.0 °C at 760 mmHg	[1]
Density	1.38±0.1 g/cm3	[1]

Analytical Methodologies for Impurity Profiling

The quantification and characterization of Deflazacort and its impurities are commonly performed using High-Performance Liquid Chromatography (HPLC).[4][5] A validated, stability-indicating HPLC method is crucial for routine quality control and stability studies.

Experimental Protocol: Reversed-Phase HPLC for Deflazacort Impurity Analysis

This protocol is a representative method for the separation and quantification of Deflazacort and its related substances, including Impurity C.

1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV/PDA detector.

2. Chromatographic Conditions:

- Column: Zorbax Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size) or equivalent.[4]

- Mobile Phase A: A mixture of Water, Tetrahydrofuran (THF), and Acetonitrile in a ratio of 91:3:6 (v/v/v).[4]
- Mobile Phase B: A mixture of Water, THF, Acetonitrile, and Methanol in a ratio of 4:2:74:20 (v/v/v/v).[4]
- Gradient Elution: A multi-level factorial design can be used to optimize the gradient program.
- Flow Rate: 1.0 mL/min.[4][5]
- Detection Wavelength: 245 nm.[4]
- Column Temperature: 40°C.[4]
- Sample Temperature: 5°C.[4]
- Injection Volume: 50 µL.[4]

3. Sample Preparation:

- Standard Preparation: Prepare a standard solution containing a known concentration of Deflazacort and its impurities (e.g., 0.8 ppm of Deflazacort, 1.6 ppm of Deflazacort 21-Alcohol, and 0.8 ppm of Deflazacort Impurity A) in a suitable diluent like methanol.[4]
- Sample Preparation: Accurately weigh a sample of the Deflazacort drug substance or product and dissolve it in the diluent to achieve a target concentration. Sonication may be used to ensure complete dissolution.[4]

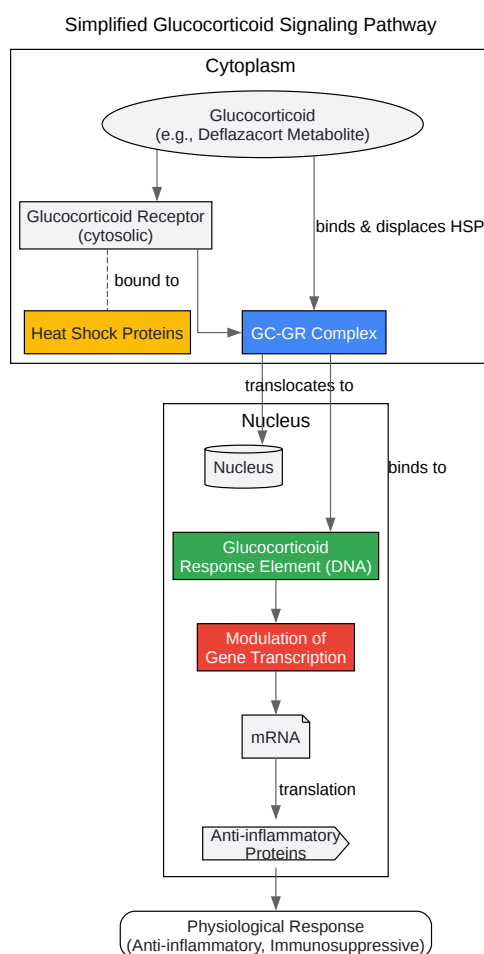
4. Analysis:

- Inject the standard and sample solutions into the HPLC system.
- Record the chromatograms and integrate the peak areas.
- The identification of Impurity C is based on its retention time relative to the main Deflazacort peak.

- Quantification is performed by comparing the peak area of the impurity in the sample to that of the corresponding impurity in the standard solution.

Logical Relationships and Experimental Workflows

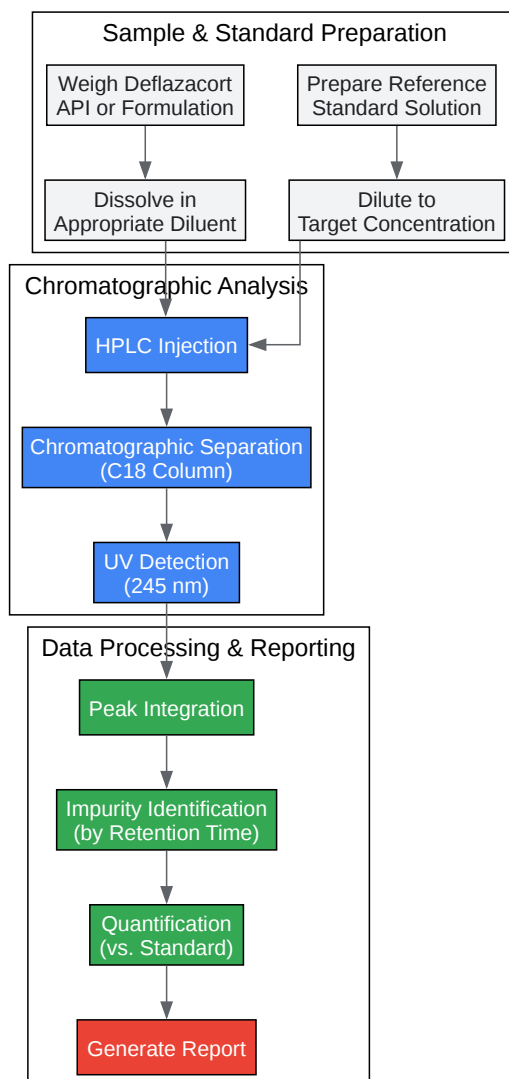
The following diagrams illustrate the general mechanism of action for glucocorticoids like Deflazacort and a typical workflow for the analysis of its impurities.



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Caption: General signaling pathway of glucocorticoids.

Experimental Workflow for Deflazacort Impurity Analysis



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Caption: Workflow for HPLC analysis of Deflazacort impurities.

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